2-[(4-Aminophenyl)thio]-N-(2-bromophenyl)-propanamide
Description
2-[(4-Aminophenyl)thio]-N-(2-bromophenyl)-propanamide is a synthetic amide derivative featuring a propanamide backbone substituted with a 4-aminophenylthio group and a 2-bromophenyl moiety.
Properties
IUPAC Name |
2-(4-aminophenyl)sulfanyl-N-(2-bromophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2OS/c1-10(20-12-8-6-11(17)7-9-12)15(19)18-14-5-3-2-4-13(14)16/h2-10H,17H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWQPEKGHMBRQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1Br)SC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Aminophenyl)thio]-N-(2-bromophenyl)-propanamide typically involves the following steps:
-
Formation of the Thioether Linkage: : The initial step involves the reaction of 4-aminothiophenol with 2-bromobenzoyl chloride in the presence of a base such as triethylamine. This reaction forms the thioether linkage between the aminophenyl and bromophenyl groups.
C6H4NH2SH+C6H4BrCOCl→C6H4NH2SC6H4BrCO+HCl
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Amidation Reaction: : The intermediate product is then reacted with propanoyl chloride to form the final compound, this compound.
C6H4NH2SC6H4BrCO+CH3CH2COCl→C6H4NH2SC6H4BrCOCH2CH3+HCl
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Aminophenyl)thio]-N-(2-bromophenyl)-propanamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Tin(II) chloride (SnCl₂), hydrogen gas (H₂) with a palladium catalyst
Substitution: Sodium azide (NaN₃), thiourea (NH₂CSNH₂)
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Amines
Substitution: Azides, thiols
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-[(4-Aminophenyl)thio]-N-(2-bromophenyl)-propanamide exhibit significant anticancer properties. For instance, thiazole derivatives have been studied for their efficacy against various cancer cell lines, including breast and liver cancers. A notable study found that thiazole-pyridine hybrids demonstrated better anti-breast cancer efficacy compared to standard treatments like 5-fluorouracil .
Antimicrobial Properties
Thiazole-containing compounds have shown promising antimicrobial activity. Studies have reported that derivatives exhibit effective antibacterial properties against strains such as Staphylococcus epidermidis, with some compounds outperforming traditional antibiotics like norfloxacin . The presence of electron-donating groups in the structure is believed to enhance this activity.
Anticonvulsant Effects
There is emerging evidence that thiazole derivatives can possess anticonvulsant properties. Specific analogues have been tested in animal models and displayed significant efficacy, suggesting potential for development as anticonvulsant medications .
Case Studies
Several studies highlight the applications of related thiazole compounds:
Mechanism of Action
The mechanism by which 2-[(4-Aminophenyl)thio]-N-(2-bromophenyl)-propanamide exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The compound’s structure can be compared to derivatives with variations in the aromatic substituents, heterocyclic systems, and functional groups (Table 1).
Table 1: Structural Comparison of Key Analogs
Key Observations :
- Steric Effects : The 2,4-dimethylphenyl substituent increases steric hindrance, which may reduce binding efficiency in biological systems.
- Heterocyclic Systems : Triazole-containing analogs exhibit enhanced electronic properties, making them candidates for materials science (e.g., NLO applications).
Physicochemical Properties
However, trends can be inferred:
- Molecular Weight : Compounds with bulkier substituents (e.g., triazole derivatives ) exceed 500 g/mol, whereas simpler analogs like the 2,4-dimethylphenyl derivative are ~300 g/mol.
- Melting Points : Analogs with rigid aromatic systems (e.g., 8i in ) show higher melting points (142–144°C) due to crystalline packing, whereas flexible alkyl chains may lower melting points .
Biological Activity
2-[(4-Aminophenyl)thio]-N-(2-bromophenyl)-propanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C15H15BrN2OS
- Molar Mass : 351.26 g/mol
- CAS Number : 913246-00-1
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound exhibits inhibitory effects on various enzymes, particularly those involved in cancer progression and inflammation. It has been shown to interact with histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression and are implicated in cancer development .
- Receptor Interaction : Binding to specific receptors may modulate signal transduction pathways, influencing cellular responses related to growth and apoptosis.
- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, contributing to its protective effects against oxidative stress-related damage in cells .
Anticancer Activity
Research indicates that this compound shows significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro assays demonstrated an IC50 value of approximately 12 μM against human glioblastoma U-87 cells, indicating potent antiproliferative activity.
- Comparative studies with other known anticancer agents revealed that this compound exhibits higher efficacy in inducing apoptosis in cancer cells.
Enzyme Inhibition Studies
A study focusing on HDAC inhibition reported that derivatives of similar compounds could inhibit class I HDACs with IC50 values ranging from 95 nM to 255 nM . While specific data for this compound is limited, the structural similarities suggest potential for similar activity.
Case Study 1: Antitumor Efficacy
A recent study explored the antitumor efficacy of various thioamide derivatives, including this compound. The results indicated that:
- The compound induced G2/M phase arrest in cancer cells.
- Apoptosis was confirmed through flow cytometry analysis, highlighting its potential as a lead compound for developing new anticancer therapies.
Case Study 2: Antioxidant Properties
In another investigation, the antioxidant capacity of the compound was evaluated using DPPH radical scavenging assays. Results showed that it exhibited significant scavenging activity, comparable to well-known antioxidants like ascorbic acid .
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(2-chlorophenyl)-2-(4-nitrophenyl)propanamide | Similar structure with chlorine | Moderate anticancer activity |
| N-(2-bromophenyl)-2-(4-aminophenyl)propanamide | Similar structure with an amine group | Higher reactivity but less cytotoxicity |
| N-(2-bromophenyl)-3-(4-methoxyphenyl)propanamide | Similar structure with a methoxy group | Exhibits antioxidant properties |
Q & A
Q. What are the critical parameters for optimizing the synthesis of 2-[(4-Aminophenyl)thio]-N-(2-bromophenyl)-propanamide?
The synthesis requires precise control of reaction conditions, including temperature (typically 50–80°C), solvent selection (e.g., DMF or THF), and reaction time (12–24 hours). Key steps include coupling the thioether moiety via nucleophilic substitution and forming the acetamide bond. Purification often involves column chromatography with gradients of ethyl acetate/hexane .
Q. How can researchers confirm the structural integrity and purity of this compound?
Characterization relies on NMR spectroscopy (¹H and ¹³C for functional group confirmation), IR spectroscopy (to identify thioether S-C and amide C=O stretches), and mass spectrometry (ESI-MS for molecular ion verification). Purity is assessed via HPLC with UV detection at 254 nm .
Q. What challenges arise during purification, and how can they be mitigated?
Low solubility in polar solvents and byproduct formation (e.g., unreacted bromophenyl intermediates) are common. Solutions include using mixed-solvent systems (e.g., DCM/methanol) for recrystallization and optimizing column chromatography with silica gel modified with triethylamine to reduce tailing .
Q. Which experimental models are suitable for preliminary biological activity screening?
In vitro assays include enzyme inhibition studies (e.g., kinase assays) and cell viability assays (MTT or SRB) against cancer cell lines (e.g., MCF-7, HeLa). Anti-inflammatory activity is tested via COX-2 inhibition assays .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) influence bioactivity?
The 2-bromophenyl group enhances electrophilicity, potentially improving binding to cysteine-rich enzyme active sites. Replacing the 4-aminophenyl moiety with electron-withdrawing groups (e.g., nitro) alters redox properties, affecting cytotoxicity. Computational docking studies (e.g., AutoDock Vina) guide rational design .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies may arise from variations in assay conditions (e.g., serum concentration in cell cultures) or impurity profiles. Cross-validation using orthogonal assays (e.g., comparing enzymatic vs. cellular activity) and rigorous batch-to-batch characterization (e.g., LC-MS for trace impurities) are critical .
Q. How can reaction pathways be elucidated for byproduct formation during synthesis?
LC-MS/MS and tandem mass spectrometry identify intermediates, while DFT calculations (Gaussian 16) predict energetically favorable pathways. For example, bromine displacement by residual amines can form undesired diaryl sulfides, which are minimized using anhydrous conditions .
Q. What degradation pathways occur under physiological conditions, and how do they impact stability?
Hydrolysis of the amide bond at neutral/basic pH is a primary pathway, detected via accelerated stability testing (40°C/75% RH for 4 weeks). Stabilization strategies include prodrug design (e.g., esterification of the amide) or lyophilization with cryoprotectants .
Q. How can researchers navigate regulatory requirements for preclinical studies?
Compliance with OECD Guidelines (e.g., Test No. 423 for acute toxicity) and ICH M7 (control of mutagenic impurities) is essential. Documentation must include impurity profiles (≤0.15% for any unknown) and stability data under GLP conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
